N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
CAS No.:
Cat. No.: VC16313744
Molecular Formula: C21H18FN3
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18FN3 |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |
| Standard InChI | InChI=1S/C21H18FN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25) |
| Standard InChI Key | ZFRJMYJZSKWEDL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)F)NC4=CC=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name—N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine—reflects its tripartite structure:
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A 2-methylindole core providing a planar aromatic system conducive to π-π stacking interactions.
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A 4-fluorophenyl group introducing electron-withdrawing effects that enhance binding to hydrophobic protein pockets.
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A pyridin-2-amine moiety enabling hydrogen bonding and coordination with metal ions or enzymatic active sites .
The canonical SMILES representation (CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)F)NC4=CC=CC=N4) and InChIKey (ZFRJMYJZSKWEDL-UHFFFAOYSA-N) confirm the spatial arrangement of substituents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₈FN₃ |
| Molecular Weight | 331.4 g/mol |
| XLogP3-AA | 4.2 (estimated) |
| Hydrogen Bond Donors | 2 (indole NH, pyridine NH) |
| Hydrogen Bond Acceptors | 3 (pyridine N, fluorine) |
| Topological Polar Surface Area | 41.6 Ų |
Synthesis and Optimization Strategies
Purification and Characterization
Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from 1,4-dioxane. Characterization relies on:
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FT-IR: Peaks at 3147 cm⁻¹ (N-H stretch), 1618 cm⁻¹ (C=N), and 1008 cm⁻¹ (C-F) .
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NMR: Distinct signals for indole NH (δ 9.50 ppm), pyridine protons (δ 8.36–8.58 ppm), and fluorophenyl aromatic protons (δ 7.43–7.59 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 331.4 ([M+H]⁺).
Comparative Analysis with Related Compounds
Table 2: Activity Comparison of Indole-Pyridine Hybrids
Key trends:
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Fluorine substitution correlates with 20–30% improved binding affinity over non-fluorinated analogs.
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Indole-pyridine hybrids outperform classical chemotherapeutics (e.g., 5-fluorouracil) in target specificity .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with ER-α, HER2, and PI3K/AKT pathways via crystallography or molecular dynamics simulations.
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In Vivo Testing: Evaluate pharmacokinetics (oral bioavailability, half-life) and toxicity in murine models.
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Derivatization: Introduce sulfonamide or carboxylate groups to improve solubility and reduce plasma protein binding.
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